1-Fluorohexadecane
Overview
Description
1-Fluorohexadecane is an organic compound with the molecular formula C16H33F. It is a fluorinated alkane, specifically a fluoroalkane, where a single hydrogen atom in hexadecane is replaced by a fluorine atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorohexadecane can be synthesized through several methods. One common approach involves the fluorination of hexadecane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the substitution of a hydrogen atom with a fluorine atom .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow systems to optimize the reaction conditions and improve yield. These systems use micro packed-bed reactors filled with catalysts to facilitate the fluorination process. The reaction conditions, such as temperature, pressure, and gas hourly space velocity (GHSV), are carefully controlled to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Fluorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction can convert this compound to hexadecane by removing the fluorine atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.
Major Products:
Substitution: Products include hexadecane derivatives with different functional groups.
Oxidation: Products include hexadecanol, hexadecanal, and hexadecanoic acid.
Reduction: The primary product is hexadecane.
Scientific Research Applications
1-Fluorohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds like this compound are used in studies involving membrane interactions and lipid metabolism.
Medicine: It serves as a building block for the development of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 1-fluorohexadecane involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and reactivity, affecting its interaction with lipid bilayers and proteins. This can influence membrane fluidity, permeability, and enzyme activity, making it useful in various biochemical studies .
Comparison with Similar Compounds
Hexadecane (C16H34): A non-fluorinated analog with similar chain length but different chemical properties.
1-Fluorohexane (C6H13F): A shorter-chain fluoroalkane with different physical and chemical characteristics.
Hexadecylamine (C16H35N): An amine derivative with different reactivity and applications.
Uniqueness: 1-Fluorohexadecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, altered reactivity, and enhanced lipophilicity. These properties make it valuable in applications where traditional hydrocarbons may not be suitable .
Properties
IUPAC Name |
1-fluorohexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDDGAXOOORGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193790 | |
Record name | 1-Fluorohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408-38-8 | |
Record name | 1-Fluorohexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluorohexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluorohexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluorohexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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